AS1842856 is a small-molecule compound identified through mass spectrometric affinity screening. [] It belongs to the class of Foxo1 inhibitors. [] In scientific research, AS1842856 serves as a valuable tool for investigating the biological roles of Foxo1, particularly in the context of hepatic gluconeogenesis and its relevance to type 2 diabetes mellitus (T2DM). []
AS1842856 is classified as a small-molecule inhibitor with a specific action on the Forkhead box O family of proteins. It is recognized for its ability to penetrate cells and inhibit the transcriptional activity of Forkhead box O1 with an inhibitory concentration 50 (IC₅₀) value of approximately 33 nanomoles per liter. The compound is commercially available through various suppliers, including Merck Millipore, which provides detailed product specifications and safety data sheets .
The synthesis of AS1842856 involves several chemical reactions that lead to the formation of its unique quinoline structure. While specific synthetic routes are proprietary, general approaches to synthesizing similar compounds typically include:
These steps require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula for AS1842856 is , with a molecular weight of approximately 345.39 g/mol. The compound features a complex structure characterized by:
The structural configuration allows for specific interactions with Forkhead box O1, facilitating its role as an inhibitor.
AS1842856 undergoes specific interactions that inhibit Forkhead box O1 activity. The primary reaction involves:
This mechanism has been shown to effectively reduce gluconeogenesis in hepatic cells by downregulating genes associated with glucose production, such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase .
The mechanism by which AS1842856 exerts its effects involves several key steps:
AS1842856 is described as an off-white to tan solid with a purity level exceeding 98% as determined by high-performance liquid chromatography (HPLC). The compound's stability and solubility characteristics are crucial for its application in biological systems.
Key properties include:
AS1842856 has several promising applications in scientific research:
AS1842856, chemically designated as 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possesses a molecular weight of 347.38 g/mol and the molecular formula C₁₈H₂₂FN₃O₃ [1] [5] [9]. The compound features a substituted quinoline core structure with carboxylic acid and fluoro substituents that contribute to its biological activity and binding specificity. Its crystalline form appears as a white to light yellow solid with limited aqueous solubility (<1 mg/mL in water) but good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (28.78 mM) [1] [5]. The structural complexity includes hydrogen bond donor and acceptor sites that facilitate interactions with biological targets, particularly evident in its binding to the forkhead domain of FOXO1.
Table 1: Fundamental Chemical Properties of AS1842856
Property | Characterization |
---|---|
CAS Number | 836620-48-5 |
Molecular Formula | C₁₈H₂₂FN₃O₃ |
Molecular Weight | 347.38 g/mol |
Solubility Profile | Soluble in DMSO (up to 28.78 mM); Insoluble in water and ethanol |
Storage Stability | -20°C for long-term storage; Stable in DMSO solution at -80°C for 6 months |
SMILES Notation | CCn1cc(C(O)=O)c(=O)c2c(N)c(F)c(NC3CCCCC3)cc12 |
The chemical stability of AS1842856 is maintained under recommended storage conditions (-20°C for solid form), though solutions in DMSO are hygroscopic and sensitive to moisture, requiring anhydrous handling for optimal preservation of activity [5] [9]. The presence of both hydrogen bond donors (4) and acceptors (5) within its structure facilitates target engagement, while the fluorine atom enhances membrane permeability, contributing to its cell-penetrant capabilities demonstrated in cellular assays [1] [5].
AS1842856 was originally developed and characterized in 2010 as a potent and cell-permeable inhibitor of forkhead box protein O1 (FOXO1), with a demonstrated half-maximal inhibitory concentration (IC₅₀) of 30-33 nM in biochemical and cellular assays [1] [5] [8]. The compound was designed to specifically target the active, dephosphorylated form of FOXO1 by binding directly to its DNA-binding domain, thereby blocking its transcriptional activity without initially affecting FOXO1 protein expression or phosphorylation status [1] [5]. This mechanism represented a significant advancement over earlier approaches that focused on modulating FOXO1 through upstream signaling pathways.
In foundational studies using hepatic cell lines (HepG2 and Fao cells), AS1842856 demonstrated dose-dependent suppression of FOXO1-mediated transactivation, effectively repressing gluconeogenic genes including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) at concentrations as low as 0.1 μM [1] [8]. This metabolic modulation translated effectively to in vivo models, where oral administration of AS1842856 (100 mg/kg) to diabetic db/db mice produced a significant reduction in fasting plasma glucose levels through inhibition of hepatic gluconeogenesis, while having minimal effects on normoglycemic controls [1] [8]. The compound's specificity profile was established through comparative studies showing 70% inhibition of Foxo1-mediated promoter activity versus only 3% and 20% inhibition of Foxo3a and Foxo4, respectively, at 0.1 μM concentrations [1].
Beyond metabolic regulation, research uncovered additional roles for AS1842856-mediated FOXO1 inhibition in cellular differentiation processes. In adipogenesis models using 3T3-L1 preadipocytes, persistent treatment with AS1842856 (1 μM for 12 days) nearly completely suppressed differentiation by disrupting the FoxO1-PPARγ axis and reducing mitochondrial protein expression (complexes I and III), thereby preventing lipid accumulation and adipocyte maturation [8]. Similarly, in stem cell differentiation, AS1842856 enhanced the generation of insulin-producing cells from human embryonic stem cells by modulating the nucleocytoplasmic shuttling of FOXO1 and its interaction with Pdx1, a critical transcription factor in pancreatic beta cell development [10].
Recent research has revealed an unexpected polypharmacology of AS1842856, demonstrating potent inhibition of glycogen synthase kinase-3 alpha and beta (GSK3α/β) through direct binding, independent of its established FOXO1 inhibitory activity [2] [4] [6]. This dual-target mechanism significantly expands the compound's research applications and therapeutic potential, particularly in neurodegenerative disorders and hematological malignancies.
In 2024, unbiased kinome screening and cellular thermal shift assays (CETSA) demonstrated that AS1842856 directly binds to GSK3α/β, promoting its translocation to multivesicular bodies (MVBs) and subsequent exocytosis, thereby reducing intracellular GSK3α/β content [2] [6]. This novel mechanism of action diverges from conventional ATP-competitive kinase inhibitors by facilitating cellular clearance of the target protein rather than merely blocking its catalytic activity. In models of tauopathy, including okadaic acid-treated cells and TauP301S-expressing neurons, AS1842856 treatment effectively suppressed Tau hyperphosphorylation (a GSK3-dependent process) at sites including Ser396 and Thr231, with associated improvements in microtubule stability [2] [6]. Crucially, these effects occurred independently of FOXO1 inhibition, as demonstrated by persistence in FOXO1-knockout models and through binding assays showing direct interaction with GSK3α/β.
Table 2: Comparative Mechanisms of AS1842856 Against FOXO1 and GSK3α/β Targets
Parameter | FOXO1 Inhibition | GSK3α/β Inhibition |
---|---|---|
Target Specificity | Binds dephosphorylated FOXO1 | Directly binds GSK3α/β catalytic domains |
Primary IC₅₀ | 30-33 nM | Low micromolar range (exact value undetermined) |
Mechanistic Action | Blocks DNA-binding and transactivation | Promotes MVB translocation and exocytosis |
Observed Effects | Suppression of gluconeogenic genes; Inhibition of adipogenesis | Reduction of Tau hyperphosphorylation; Decreased nuclear β-catenin degradation |
Therapeutic Context | Metabolic disorders; Adipogenesis | Neurodegenerative diseases; B-cell malignancies |
In B-cell acute lymphoblastic leukemia (B-ALL) models, transcriptomic analysis comparing AS1842856 treatment with Foxo1-knockout revealed a distinct signature of GSK3B inhibition only in drug-treated cells [4]. Subsequent validation confirmed that AS1842856-mediated GSK3 inhibition stabilizes β-catenin (CTNNB1), contributing to the compound's cytotoxic effects in leukemic cells. Genetic knockout of CTNNB1 partially protected B-ALL cells from AS1842856-induced cytotoxicity, confirming the functional contribution of this pathway to the compound's mechanism in hematological contexts [4]. The dual inhibition of both FOXO1 and GSK3α/β creates a unique therapeutic profile, particularly valuable in central nervous system involvement of B-ALL, where AS1842856's blood-brain barrier permeability provides an advantage over conventional agents [4].
The convergence of FOXO1 and GSK3α/β pathways in cellular homeostasis positions AS1842856 as a valuable tool for investigating crosstalk between transcriptional regulation and kinase signaling. This dual activity may explain the compound's efficacy across diverse disease models, from suppressing tumor growth in basal-like breast cancer and glioblastoma through pro-apoptotic gene induction (FAS, BIM) [3], to enhancing cognitive function in P301S transgenic tauopathy mice through GSK3-dependent mechanisms [6]. The unanticipated polypharmacology of AS1842856 highlights the importance of comprehensive target profiling in drug development and provides new avenues for therapeutic intervention in complex diseases involving multiple pathological pathways.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3